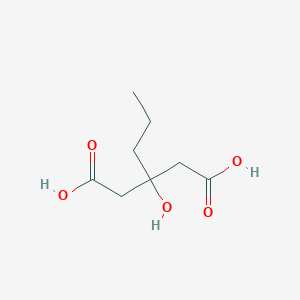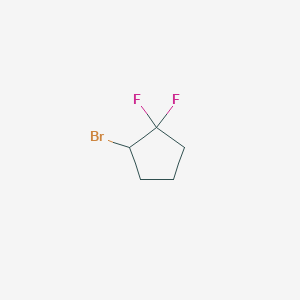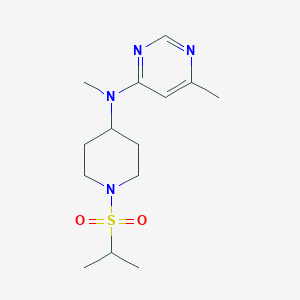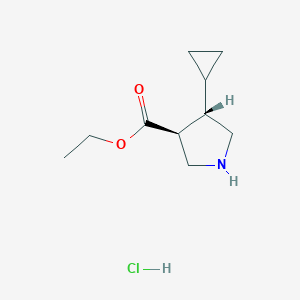![molecular formula C21H25ClF3N5O2S B2507246 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine CAS No. 2097934-07-9](/img/structure/B2507246.png)
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine" is a complex molecule that may be related to various piperazine derivatives, which are known for their significance in medicinal chemistry. Piperazine derivatives are often synthesized for their potential biological activities and can be structurally diverse depending on the substituents and the reaction conditions used during their synthesis.
Synthesis Analysis
The synthesis of piperazine derivatives can involve multiple steps, including the use of palladium catalysis and electrophilic substitution reactions. For instance, the synthesis of 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine was achieved through electrophilic fluorination of a trimethylstannyl precursor, which is a method that could potentially be adapted for the synthesis of the compound . Additionally, the synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole involved a simple and efficient process, which suggests that similar methodologies could be applied to synthesize the target compound .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be quite complex, with the potential for diverse coordination geometries when metal complexes are formed. For example, group 12 metal complexes of a related piperazine derivative showed a range of coordination geometries, including trigonal bipyramidal, square pyramidal, distorted octahedral, and square-pyramidal structures . These findings indicate that the molecular structure of the compound could also exhibit a complex geometry, potentially influencing its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions, including coordination with metals and hydrogen bonding interactions. The photoluminescence properties of such complexes can be affected by these interactions, as seen in the group 12 metal complexes . Furthermore, the presence of substituents such as the pyridine moiety can influence the electron transfer processes within the molecule, which could be relevant for the compound's reactivity and potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can vary widely. For example, the presence of fluorine atoms, as in the synthesis of 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, can significantly affect the molecule's lipophilicity and its ability to cross biological membranes . Additionally, the introduction of sulfonyl groups, as seen in the synthesis of biologically active O-substituted derivatives of 1-[(3, 5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine, can impact the molecule's solubility and reactivity .
Aplicaciones Científicas De Investigación
Antifungal and Antibacterial Applications
Research has demonstrated the potential of compounds structurally similar to 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine in antifungal and antibacterial applications. For example, derivatives combining 1,2,3-triazoles, piperidines, and thieno pyridine rings have shown moderate to good antifungal activity against species like Aspergillus flavus and Cryptococcus neoformans (Darandale et al., 2013). Furthermore, pyrido[2,3-d]pyrimidine derivatives have been explored for their antibacterial properties, particularly against gram-negative bacteria including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).
Herbicidal Applications
The structural motif found in this compound has also been applied in the development of new herbicidal agents. Research into new fluoro intermediates for sulfonylureas has led to the discovery of compounds with significant post-emergence herbicidal activity in crops such as cotton and wheat, pointing towards the importance of sulfonyl and pyridine components in agricultural chemicals (Hamprecht et al., 1999).
Antineoplastic Applications
In the realm of cancer research, compounds similar to this compound have shown promise. The metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients highlights the therapeutic potential of such compounds. The study of flumatinib's metabolites in humans after oral administration offers insights into its main metabolic pathways, which include N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis (Gong et al., 2010).
Antimalarial Activity
The structural framework of this compound has been utilized in the development of antimalarial agents. Piperazine and pyrrolidine derivatives have been synthesized and evaluated for their ability to inhibit the growth of Plasmodium falciparum. The presence of a hydroxyl group, a propane chain, and a fluor has been identified as crucial for antiplasmodial activity, with certain compounds showing significant potency against the parasite (Mendoza et al., 2011).
Mecanismo De Acción
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for this compound.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in the biological activities of the targets . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in the compound structure may contribute to its interaction with its targets .
Biochemical Pathways
It is known that similar compounds can affect a broad range of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The unique physicochemical properties of the compound, such as the presence of the fluorine atom and the pyridine moiety, may influence its pharmacokinetic properties .
Result of Action
Similar compounds have been found to exhibit diverse biological activities, suggesting that this compound may also have a wide range of effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-(1-pyridin-3-ylsulfonylpiperidin-4-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClF3N5O2S/c1-15-14-28(9-10-30(15)20-19(22)11-16(12-27-20)21(23,24)25)17-4-7-29(8-5-17)33(31,32)18-3-2-6-26-13-18/h2-3,6,11-13,15,17H,4-5,7-10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJPCKKBCWUXFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClF3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-one](/img/structure/B2507164.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2507167.png)
![3-Methylsulfanyl-1-azaspiro[4.4]nonane](/img/structure/B2507169.png)

![N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2507172.png)


![3-benzyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2507177.png)
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2507180.png)
![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B2507181.png)

![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2507185.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2507186.png)